REACTION_CXSMILES
|
[N:1]1[N:5]2[CH2:6][CH2:7][NH:8][CH2:9][C:4]2=[CH:3][C:2]=1[C:10]([O:12]CC)=[O:11].F[C:16](F)(F)C([O-])=O>>[CH3:16][N:8]1[CH2:7][CH2:6][N:5]2[N:1]=[C:2]([C:10]([OH:12])=[O:11])[CH:3]=[C:4]2[CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=C2N1CCNC2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared analogously to Example 45b
|
Name
|
|
Type
|
|
Smiles
|
CN1CC=2N(CC1)N=C(C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |